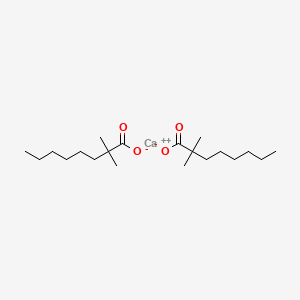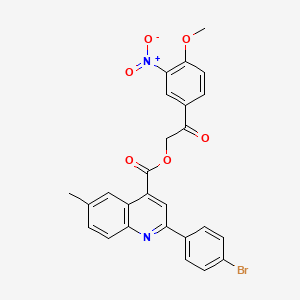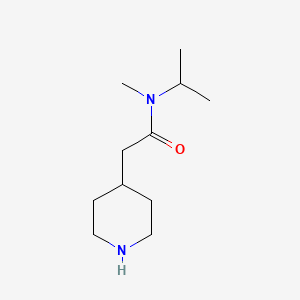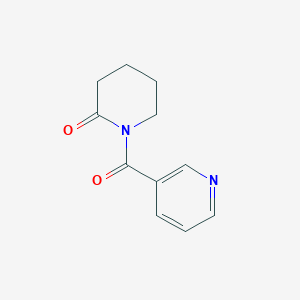
calcium neodecanoate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. Es una sal de calcio del ácido neodecanoico y se utiliza a menudo en diversas aplicaciones industriales y de investigación debido a sus propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El neodecanoato de calcio se puede sintetizar mediante la reacción del ácido neodecanoico con hidróxido de calcio o carbonato de calcio. La reacción suele implicar calentar la mezcla para facilitar la formación de la sal de calcio. La reacción general es la siguiente:
2C10H20O2+Ca(OH)2→(C10H19O2)2Ca+2H2O
Esta reacción también se puede llevar a cabo utilizando carbonato de calcio en lugar de hidróxido de calcio, con la liberación de dióxido de carbono como subproducto .
Métodos de producción industrial
En entornos industriales, el neodecanoato de calcio se produce en grandes cantidades utilizando métodos similares pero con condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso implica un control preciso de la temperatura, el pH y el tiempo de reacción para lograr la calidad del producto deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
El neodecanoato de calcio experimenta diversas reacciones químicas, entre ellas:
Reacciones de sustitución: Puede participar en reacciones de sustitución en las que el grupo neodecanoato se reemplaza por otros grupos funcionales.
Reacciones de complejación: Puede formar complejos con diversos iones metálicos, lo que puede alterar sus propiedades químicas y su reactividad.
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en las reacciones con el neodecanoato de calcio incluyen ácidos, bases y sales metálicas. Las reacciones suelen llevarse a cabo en condiciones controladas para garantizar el resultado deseado .
Principales productos formados
Los principales productos formados a partir de reacciones que implican neodecanoato de calcio dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, reaccionarlo con ácidos fuertes puede producir ácido neodecanoico y sales de calcio .
Aplicaciones Científicas De Investigación
El neodecanoato de calcio tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Mecanismo De Acción
El mecanismo de acción del neodecanoato de calcio implica su capacidad para interactuar con los canales de iones de calcio y modular los niveles de calcio dentro de las células. Esto puede afectar diversos procesos celulares, como la transducción de señales, la contracción muscular y la actividad enzimática . La capacidad del compuesto para formar complejos con iones metálicos también desempeña un papel en sus efectos biológicos y químicos .
Comparación Con Compuestos Similares
Compuestos similares
Neodecanoato de zinc: Similar en estructura pero contiene zinc en lugar de calcio.
Neodecanoato de magnesio: Otro compuesto similar que se utiliza en diversas aplicaciones industriales.
Singularidad
El neodecanoato de calcio es único debido a sus interacciones específicas con los canales de iones de calcio y su capacidad para modular los niveles de calcio en los sistemas biológicos. Esto lo hace particularmente útil en la investigación médica y las aplicaciones en las que la señalización del calcio es crucial .
Propiedades
Fórmula molecular |
C20H38CaO4 |
|---|---|
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
calcium;2,2-dimethyloctanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c2*1-4-5-6-7-8-10(2,3)9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
FBEKWOCPHIOZKE-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCC(C)(C)C(=O)[O-].CCCCCCC(C)(C)C(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxyphenyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12050871.png)


![2-Amino-2-[4-(benzyloxy)phenyl]ethanol](/img/structure/B12050892.png)


![7-[(2E)-3-chloro-2-butenyl]-8-(hexylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12050908.png)



![Dimethyl 4-methyl-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B12050935.png)



